(R)-2-Chloro-5-fluoro-4-(pyrrolidin-2-yl)benzoic acid
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Overview
Description
®-2-Chloro-5-fluoro-4-(pyrrolidin-2-yl)benzoic acid is a complex organic compound that features a benzoic acid core substituted with chloro, fluoro, and pyrrolidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Chloro-5-fluoro-4-(pyrrolidin-2-yl)benzoic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the benzoic acid derivative, followed by the introduction of the chloro and fluoro substituents through halogenation reactions. The pyrrolidinyl group is then introduced via nucleophilic substitution or addition reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
®-2-Chloro-5-fluoro-4-(pyrrolidin-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzoic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-2-Chloro-5-fluoro-4-(pyrrolidin-2-yl)benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
The compound’s biological applications include its use as a ligand in biochemical assays and as a potential lead compound in drug discovery. Its interactions with biological targets can provide insights into enzyme mechanisms and receptor binding.
Medicine
In medicine, ®-2-Chloro-5-fluoro-4-(pyrrolidin-2-yl)benzoic acid is investigated for its potential therapeutic properties. It may serve as a precursor for the development of new pharmaceuticals aimed at treating various diseases.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of ®-2-Chloro-5-fluoro-4-(pyrrolidin-2-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other substituted benzoic acids and pyrrolidinyl derivatives, such as:
- 2-Chloro-5-fluorobenzoic acid
- 4-(Pyrrolidin-2-yl)benzoic acid
- 2-Chloro-4-(pyrrolidin-2-yl)benzoic acid
Uniqueness
What sets ®-2-Chloro-5-fluoro-4-(pyrrolidin-2-yl)benzoic acid apart is its specific combination of substituents and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H11ClFNO2 |
---|---|
Molecular Weight |
243.66 g/mol |
IUPAC Name |
2-chloro-5-fluoro-4-[(2R)-pyrrolidin-2-yl]benzoic acid |
InChI |
InChI=1S/C11H11ClFNO2/c12-8-4-7(10-2-1-3-14-10)9(13)5-6(8)11(15)16/h4-5,10,14H,1-3H2,(H,15,16)/t10-/m1/s1 |
InChI Key |
UMEGDABBVYGNBF-SNVBAGLBSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC(=C(C=C2F)C(=O)O)Cl |
Canonical SMILES |
C1CC(NC1)C2=CC(=C(C=C2F)C(=O)O)Cl |
Origin of Product |
United States |
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